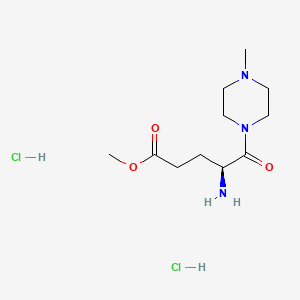

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride

Description

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a synthetic organic compound characterized by its chiral (S)-configuration, a methyl ester group, and a 4-methylpiperazine moiety linked via an amide bond. Its molecular structure includes a pentanoate backbone modified with functional groups that enhance solubility and bioavailability, as evidenced by its dihydrochloride salt formulation.

Properties

Molecular Formula |

C11H23Cl2N3O3 |

|---|---|

Molecular Weight |

316.22 g/mol |

IUPAC Name |

methyl (4S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate;dihydrochloride |

InChI |

InChI=1S/C11H21N3O3.2ClH/c1-13-5-7-14(8-6-13)11(16)9(12)3-4-10(15)17-2;;/h9H,3-8,12H2,1-2H3;2*1H/t9-;;/m0../s1 |

InChI Key |

CNQCCGQCURJBIY-WWPIYYJJSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)N.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CCC(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Pharmacological Properties

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to therapeutic effects in conditions such as cancer .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride and its derivatives:

Mechanism of Action

The mechanism of action of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound typically binds to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

Evidence from Pharmacopeial Forum (PF 43(1), 2017) highlights several methotrexate-related compounds with structural similarities:

| Compound ID | Structure | Key Differences vs. Target Compound | Pharmacological Notes |

|---|---|---|---|

| a | (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-(dimethylamino)-5-oxopentanoic acid | Replaces 4-methylpiperazine with dimethylamino group; free carboxylic acid terminus | Antifolate activity, likely targeting DHFR |

| b | (S)-4-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid | Methoxy group instead of methylpiperazine; altered backbone substitution | Reduced solubility due to ester vs. salt form |

| d | (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid | Positional isomer of b ; modified amide linkage | Similar to b but with distinct metabolic stability |

Key Observations :

- The target compound’s 4-methylpiperazine moiety distinguishes it from methotrexate analogs (a, b, d), which prioritize diaminopteridine or dimethylamino groups for antifolate activity.

Key Observations :

- The target compound’s simplicity (pentanoate vs. pyrimidine-cyclohexyl core) may limit its target specificity compared to patent derivatives but could offer advantages in synthetic scalability.

- Both classes utilize 4-methylpiperazine for enhanced solubility and receptor binding, aligning with trends in kinase inhibitor design .

Biological Activity

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride

- Molecular Formula : C12H20Cl2N4O3

- Molecular Weight : 319.22 g/mol

- CAS Number : 1990505-77-5

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride primarily acts as an inhibitor of certain biological pathways. Its structural similarity to known pharmacological agents suggests that it may interact with specific receptors or enzymes involved in disease processes, particularly in the context of cancer and neurological disorders.

Potential Mechanisms:

- PD-1/PD-L1 Pathway Inhibition : Similar compounds have shown efficacy in blocking the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. This pathway's inhibition can enhance T-cell activation against cancer cells .

- Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride. For instance, compounds targeting the PD-1 pathway have demonstrated significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| BxPC-3 (Pancreatic) | 0.051 | High |

| Panc-1 (Pancreatic) | 0.066 | High |

| WI38 (Normal Lung) | 0.36 | Moderate |

These findings suggest that the compound could be effective in treating pancreatic cancer while exhibiting lower toxicity towards normal cells .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of similar compounds in models of cerebral ischemia. These compounds may enhance cerebral blood flow and exhibit antioxidant properties, thereby mitigating neuronal damage during ischemic events .

Study 1: PD-L1 Inhibition

A study conducted by researchers at Harvard demonstrated that small molecules similar to methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride successfully inhibited PD-L1 interactions in vitro, leading to increased T-cell activation and reduced tumor growth in murine models .

Study 2: Neuroprotection

In a clinical trial assessing the effects of compounds with piperazine derivatives on cognitive function post-stroke, participants exhibited significant improvements in memory and cognitive tasks compared to control groups, indicating potential therapeutic benefits for neurological conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride?

The synthesis typically involves multi-step reactions with careful optimization of intermediates. Key steps include:

- Amine coupling : Use of tert-butyl carbamate intermediates to protect reactive amino groups during synthesis (e.g., tert-butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) under nitrogen atmosphere with Pd₂(dba)₃ and BINAP as catalysts .

- Reductive amination : Employ sodium triacetoxyborohydride (STAB) in acetonitrile at 0–5°C to reduce nitro groups or form secondary amines, as seen in analogous piperazine-containing compounds .

- Deprotection and salt formation : Treatment with HCl/MeOH to remove tert-butoxycarbonyl (Boc) groups, followed by precipitation of the dihydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound?

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., molecular ion peaks for intermediates in ).

- ¹H/¹³C NMR : Analyze stereochemistry and purity, particularly for the (S)-configured amino group and methylpiperazine moiety .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained, though this requires high-resolution data .

Q. How should researchers handle this compound safely in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- First aid : For skin/eye contact, rinse immediately with water (≥15 minutes). If inhaled, move to fresh air and seek medical attention .

- Storage : Keep in a dry, cool environment (<-20°C) under nitrogen to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Software tools : Use SHELXTL (Bruker AXS) or SHELXL for small-molecule refinement. For twinned crystals or low-resolution data, employ SHELXD or SHELXE for experimental phasing .

- Validation metrics : Cross-check R-factors (<5% for high-quality data), residual electron density maps, and Hirshfeld surface analysis to confirm hydrogen bonding and salt formation .

Q. What strategies are effective for impurity profiling during synthesis?

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify the methylpiperazine group (e.g., replace with morpholine) or ester moiety (e.g., tert-butyl vs. methyl) to assess impact on bioactivity .

- Kinase inhibition assays : Test against discoidin domain receptors (DDR1/2) using biochemical assays, as seen in analogous compounds with methylpiperazine motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.